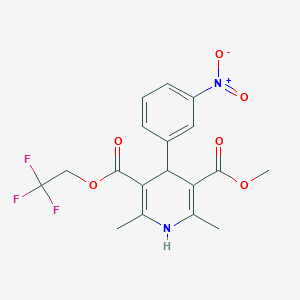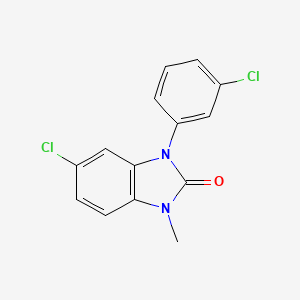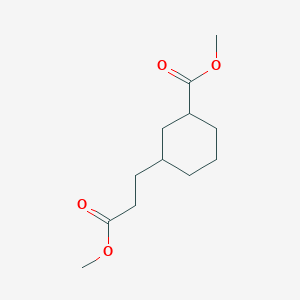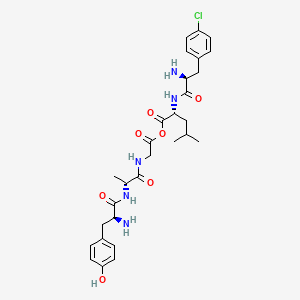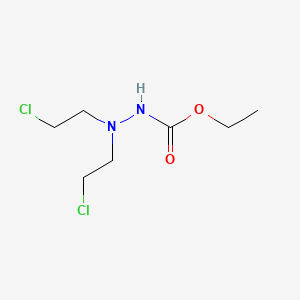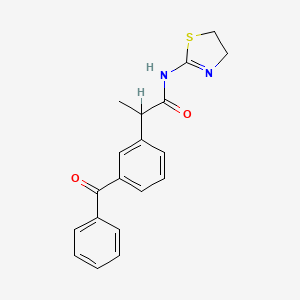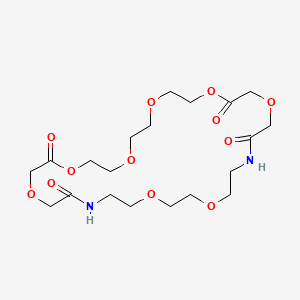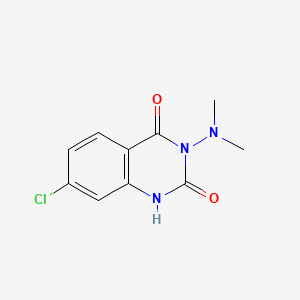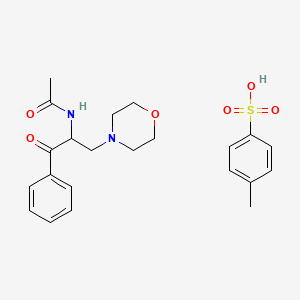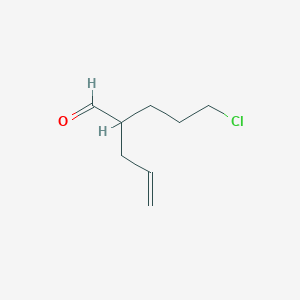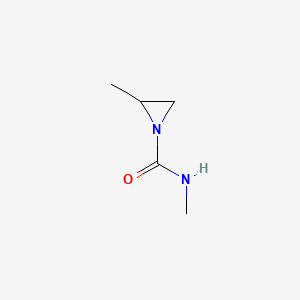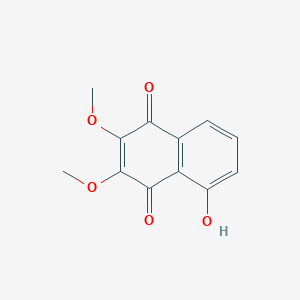
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. The addition of hydroxyl and methoxy groups enhances the compound’s chemical reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common reagents used in these reactions include chromium trioxide, potassium permanganate, and nitric acid . The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- involves its redox-cycling properties. The compound can generate reactive oxygen species, such as superoxide anions and hydrogen peroxide, which induce oxidative stress in cells. This oxidative stress can lead to various cellular outcomes, including apoptosis, necrosis, and altered signal transduction pathways . The molecular targets include mitochondrial enzymes and other redox-sensitive proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with similar redox-cycling properties.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its strong biological activities, including anticancer and antimicrobial properties.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-2,3-dimethoxy- is unique due to its specific substitution pattern, which enhances its redox-cycling ability and biological activities. The presence of both hydroxyl and methoxy groups provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .
Propiedades
Número CAS |
77936-59-5 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
5-hydroxy-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O5/c1-16-11-9(14)6-4-3-5-7(13)8(6)10(15)12(11)17-2/h3-5,13H,1-2H3 |
Clave InChI |
AVSMQYWZSLYNOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


